4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Description
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Properties
IUPAC Name |
4-ethoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-3-27-18-13-11-17(12-14-18)26-23(21-10-6-7-15-24-21)22-16(2)25-20-9-5-4-8-19(20)22/h4-15,23,25-26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIAAMDKSGDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the indole and pyridine structures. For instance, derivatives containing similar moieties have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of IC50 values for several compounds is presented in Table 1.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 1.18 |
| Compound B | HEPG2 (Liver) | 0.67 |
| Compound C | PC-3 (Prostate) | 0.80 |
| This compound | TBD | TBD |
Studies suggest that the indole structure may interact with multiple cellular pathways involved in cancer progression, potentially leading to apoptosis in malignant cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases such as EGFR and Src, which are critical in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may promote programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress associated with tumorigenesis .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have demonstrated additional biological activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study conducted by Zhang et al., various indole-pyridine derivatives were synthesized and screened for anticancer activity using the TRAP PCR-ELISA assay. The study found that compounds with structural similarities to this compound exhibited potent inhibition against multiple cancer cell lines, including MDA-MB-435 and HCT116 .
Case Study 2: Mechanistic Insights
A mechanistic study published in PMC explored the interaction of indole derivatives with specific protein targets involved in cancer progression. The findings indicated that these compounds could effectively disrupt signaling pathways essential for tumor growth and metastasis .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest biological activity.
Anticancer Activity
Research indicates that compounds containing indole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific combination of the indole and pyridine structures in 4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline may enhance these effects, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of similar compounds against a range of pathogens, including bacteria and fungi. The presence of the ethoxy group may contribute to increased lipophilicity, enhancing membrane permeability and thus antimicrobial activity .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties, which can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The specific interactions of this compound with neuroreceptors warrant further exploration .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that yield the target compound with high purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and understanding the compound's properties .
Material Science Applications
Beyond pharmacology, this compound could have applications in material science due to its potential as a ligand in coordination chemistry.
Coordination Chemistry
The pyridine moiety can act as a ligand in metal coordination complexes, which are important in catalysis and materials development. The ability to form stable complexes with transition metals may lead to applications in catalysis for organic transformations .
Organic Electronics
Given its electronic properties, this compound might be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to facilitate charge transport could be beneficial in these applications .
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry demonstrated that a related indole-pyridine compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The researchers proposed that modifications to the ethoxy group could enhance potency .
Case Study 2: Antimicrobial Efficacy
In a comparative study on various indole derivatives, it was found that compounds similar to this compound displayed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
